An In-depth Technical Guide to 1,4-Dibromo-2,5-dihexylbenzene
An In-depth Technical Guide to 1,4-Dibromo-2,5-dihexylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromo-2,5-dihexylbenzene is a symmetrically substituted aromatic compound that serves as a versatile building block in the synthesis of functional organic materials. Its structure, featuring a central benzene ring with two bromine atoms and two hexyl chains, allows for a variety of chemical modifications, making it a valuable precursor for the development of novel materials with tailored electronic and physical properties. This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on its role in the field of organic electronics.
Chemical Properties and Data
1,4-Dibromo-2,5-dihexylbenzene is a solid at room temperature. The hexyl chains contribute to its solubility in common organic solvents, which is a crucial characteristic for its processability in device fabrication.
| Property | Value | Reference |
| CAS Number | 117635-21-9 | [1] |
| Molecular Formula | C₁₈H₂₈Br₂ | [1] |
| Molecular Weight | 404.22 g/mol | [1] |
| SMILES Code | CCCCCCC1=C(Br)C=C(CCCCCC)C(Br)=C1 | [1] |
| InChI Key | PDYWYSUEPGNSRY-UHFFFAOYSA-N | [1] |
Synthesis
The synthesis of 1,4-Dibromo-2,5-dihexylbenzene typically involves the bromination of 1,4-dihexylbenzene.
Experimental Protocol: Bromination of 1,4-dihexylbenzene
Materials:
-
1,4-dihexylbenzene
-
Bromine (Br₂)
-
A suitable solvent (e.g., a halogenated solvent like dichloromethane or an inert solvent)
-
A catalyst (optional, e.g., iron filings or iodine)
Procedure:
-
Dissolve 1,4-dihexylbenzene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
If a catalyst is used, add it to the flask.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric amount of bromine (2 equivalents) dissolved in the same solvent to the reaction mixture via the dropping funnel with constant stirring. The reaction is typically exothermic.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any excess bromine.
-
Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 1,4-Dibromo-2,5-dihexylbenzene.
Caption: Synthetic workflow for 1,4-Dibromo-2,5-dihexylbenzene.
Key Reactions and Applications
The bromine atoms in 1,4-Dibromo-2,5-dihexylbenzene are excellent leaving groups, making the compound a key monomer in various cross-coupling reactions for the synthesis of conjugated polymers and other advanced materials.
Suzuki Cross-Coupling Polymerization
A primary application of 1,4-Dibromo-2,5-dihexylbenzene is in Suzuki cross-coupling polymerization to form poly(p-phenylene) derivatives. These polymers are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Experimental Protocol: Suzuki Polymerization
Materials:
-
1,4-Dibromo-2,5-dihexylbenzene
-
A diboronic acid or diboronic ester comonomer (e.g., 1,4-benzenediboronic acid)
-
A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
A base (e.g., K₂CO₃, Cs₂CO₃, or an aqueous solution of Na₂CO₃)
-
A suitable solvent system (e.g., toluene, THF, or a mixture with water)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-Dibromo-2,5-dihexylbenzene, the diboronic acid/ester comonomer in a 1:1 stoichiometric ratio, the palladium catalyst, and the base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Filter the polymer, wash it with the non-solvent to remove residual catalyst and unreacted monomers.
-
Further purification can be achieved by Soxhlet extraction or by dissolving the polymer in a good solvent and re-precipitating it.
-
Dry the final polymer under vacuum.
Caption: Suzuki cross-coupling polymerization signaling pathway.
Spectroscopic Data
¹H NMR (predicted):
-
Aromatic protons: A singlet in the region of 7.0-7.5 ppm.
-
Aliphatic protons:
-
A triplet for the -CH₂- group attached to the benzene ring around 2.5-2.8 ppm.
-
Multiplets for the other methylene (-CH₂-) groups in the hexyl chain between 1.2-1.8 ppm.
-
A triplet for the terminal methyl (-CH₃) group around 0.8-1.0 ppm.
-
¹³C NMR (predicted):
-
Aromatic carbons:
-
Signals for the bromine-substituted carbons in the range of 110-120 ppm.
-
Signals for the hexyl-substituted carbons in the range of 140-150 ppm.
-
Signals for the unsubstituted aromatic carbons.
-
-
Aliphatic carbons: Multiple signals in the range of 14-35 ppm corresponding to the different carbons of the hexyl chain.
Safety and Handling
Detailed toxicological data for 1,4-Dibromo-2,5-dihexylbenzene is not widely available. As with any halogenated organic compound, it should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For specific safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,4-Dibromo-2,5-dihexylbenzene is a key intermediate for the synthesis of high-performance organic electronic materials. Its solubility and reactivity in cross-coupling reactions make it an attractive building block for creating novel conjugated polymers with applications in OLEDs, OPVs, and other electronic devices. Further research into this compound and its derivatives is likely to yield new materials with enhanced properties for the next generation of organic electronics.
